molecular formula C7H12N2OS B14567188 4-(4,5-Dihydro-1,3-thiazol-2-yl)morpholine CAS No. 61329-29-1

4-(4,5-Dihydro-1,3-thiazol-2-yl)morpholine

Cat. No.: B14567188
CAS No.: 61329-29-1
M. Wt: 172.25 g/mol
InChI Key: DSGRXQURCNJNBJ-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-1,3-thiazol-2-yl)morpholine is a heterocyclic compound that contains both a thiazole and a morpholine ring Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while morpholine is a six-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-yl)morpholine typically involves the cyclization of appropriate precursors

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dihydro-1,3-thiazol-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield dihydrothiazoles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: It has been investigated for its potential as an anticancer agent, with studies showing that it can inhibit the growth of certain cancer cell lines.

    Industry: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-yl)morpholine depends on its specific application. For example:

    Antimicrobial Activity: The compound may disrupt bacterial cell membranes, leading to cell lysis and death.

    Anticancer Activity: It may inhibit key enzymes or signaling pathways involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

4-(4,5-Dihydro-1,3-thiazol-2-yl)morpholine can be compared to other thiazole-containing compounds, such as:

    Sulfathiazole: An antimicrobial agent used to treat bacterial infections.

    Tiazofurin: An anticancer agent that inhibits ribonucleotide reductase.

    Ritonavir: An antiretroviral drug used to treat HIV/AIDS.

The uniqueness of 4-(4,5-Dihydro-1

Properties

CAS No.

61329-29-1

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

4-(4,5-dihydro-1,3-thiazol-2-yl)morpholine

InChI

InChI=1S/C7H12N2OS/c1-6-11-7(8-1)9-2-4-10-5-3-9/h1-6H2

InChI Key

DSGRXQURCNJNBJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)N2CCOCC2

Origin of Product

United States

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